1-Allyl-6-hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-ALLYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ALLYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, allyl halides, and piperidine. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ALLYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-ALLYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar structures, such as 2-oxo-1,2-dihydro-3-pyridinecarbonitrile.
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidine-4-carboxamide.
Uniqueness
1-ALLYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
6-hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)-1-prop-2-enylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H21N3O2/c1-3-7-19-15(20)13(10-17)12(2)14(16(19)21)11-18-8-5-4-6-9-18/h3,21H,1,4-9,11H2,2H3 |
InChI Key |
GOEPJSIMTAAAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1CN2CCCCC2)O)CC=C)C#N |
solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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